molecular formula C19H14O2 B13343117 2-(1,2-Dihydroacenaphthylen-1-yl)benzoic acid

2-(1,2-Dihydroacenaphthylen-1-yl)benzoic acid

Katalognummer: B13343117
Molekulargewicht: 274.3 g/mol
InChI-Schlüssel: IVSNQBGKVAVVFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,2-Dihydroacenaphthylen-1-yl)benzoic acid is an organic compound with the molecular formula C19H14O2 and a molecular weight of 274.31 g/mol This compound is known for its unique structure, which combines the acenaphthylene moiety with a benzoic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-Dihydroacenaphthylen-1-yl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses acenaphthene and benzoyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(1,2-Dihydroacenaphthylen-1-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 2-(1,2-Dihydroacenaphthylen-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. Its unique structure allows it to bind to specific receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(1,2-Dihydroacenaphthylen-1-yl)benzoic acid is unique due to its combined structure of acenaphthylene and benzoic acid. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable in research and industrial applications .

Eigenschaften

Molekularformel

C19H14O2

Molekulargewicht

274.3 g/mol

IUPAC-Name

2-(1,2-dihydroacenaphthylen-1-yl)benzoic acid

InChI

InChI=1S/C19H14O2/c20-19(21)16-9-2-1-8-14(16)17-11-13-7-3-5-12-6-4-10-15(17)18(12)13/h1-10,17H,11H2,(H,20,21)

InChI-Schlüssel

IVSNQBGKVAVVFV-UHFFFAOYSA-N

Kanonische SMILES

C1C(C2=CC=CC3=C2C1=CC=C3)C4=CC=CC=C4C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.